cis-Boc-4-methoxy-D-proline

Vue d'ensemble

Description

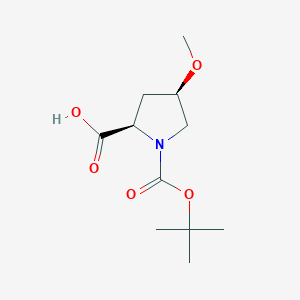

cis-Boc-4-methoxy-D-proline: is a synthetic molecule that belongs to the class of proline analogs. It has garnered significant interest due to its unique chemical and biological properties. The compound is characterized by its molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Boc-4-methoxy-D-proline typically involves the protection of the amino group of 4-methoxy-D-proline with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 4-methoxy-D-proline with Boc anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Boc-4-methoxy-D-proline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-methoxy-D-proline.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 4-hydroxy-D-proline derivatives.

Reduction: Formation of 4-methoxy-D-proline.

Substitution: Formation of various substituted proline derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Peptide Synthesis

Cis-Boc-4-methoxy-D-proline serves as a valuable building block in peptide synthesis, particularly for cyclic peptides. Its unique conformational properties allow for the creation of peptides with enhanced stability and bioactivity. The compound can be incorporated into peptides using standard solid-phase peptide synthesis methods or through innovative techniques such as "proline editing," which facilitates the incorporation of modified prolines into pre-synthesized sequences .

Drug Development

The compound has shown promise in the design of pharmaceutical agents, especially those targeting neurological disorders. Its ability to mimic natural amino acids allows researchers to develop drugs that can effectively interact with biological targets. For example, studies have demonstrated that derivatives of proline can modulate neurotransmitter systems, providing potential therapeutic avenues for conditions such as depression and anxiety .

Bioconjugation

This compound is utilized in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and improving the efficacy of therapeutic agents. The compound's functional groups facilitate conjugation reactions, allowing for the creation of complex biomolecular architectures .

Protein Engineering

In protein engineering, this compound aids in modifying protein structures to enhance their function, stability, or solubility. This modification is essential for therapeutic applications where improved protein characteristics can lead to better drug formulations .

Research on Collagen Mimics

The compound is also being explored for its potential in creating collagen-like structures, which are beneficial in tissue engineering and regenerative medicine. By mimicking collagen's structural properties, researchers aim to develop materials that can support cell growth and tissue regeneration .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Cyclization : A study demonstrated that incorporating this compound into cyclic peptides resulted in increased stability and bioactivity compared to linear counterparts. The cyclic structure improved resistance to proteolysis, enhancing therapeutic potential .

- Neurotransmitter Modulation : Research indicated that derivatives of this compound could influence GABAergic signaling pathways, suggesting its utility in developing anxiolytic medications .

Mécanisme D'action

The mechanism of action of cis-Boc-4-methoxy-D-proline involves its incorporation into peptides and proteins, where it influences the conformation and stability of the resulting molecules. The Boc protecting group provides steric hindrance, which can affect the folding and interactions of the peptide chains. The methoxy group can participate in hydrogen bonding and other interactions, further stabilizing the structure .

Comparaison Avec Des Composés Similaires

trans-4-hydroxy-L-proline: A naturally occurring analog found in collagen.

cis-4-hydroxy-D-proline: A synthetic analog with similar properties but different stereochemistry.

4-methoxy-L-proline: Another proline analog with a methoxy group but different stereochemistry.

Uniqueness: cis-Boc-4-methoxy-D-proline is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methoxy group. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

Cis-Boc-4-methoxy-D-proline is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group on the proline backbone, which influences its chemical reactivity and biological function.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for its application in synthesizing complex organic molecules and peptides. The methoxy group can be oxidized to form a hydroxyl group, while the Boc group can be removed to yield 4-methoxy-D-proline.

The biological activity of this compound is closely related to its structural analogs, particularly hydroxyproline. Hydroxyproline is known for its role in collagen stability and can scavenge reactive oxygen species (ROS), suggesting that this compound may exhibit similar protective effects.

Target of Action

This compound may interact with various biochemical pathways, particularly those involving collagen synthesis and stabilization. Its structural features allow it to mimic natural proline residues in proteins, potentially influencing protein folding and stability .

Biological Activity

Research indicates that this compound has several biological activities:

- Protein Structure Stabilization : It plays a role in stabilizing protein conformations due to its unique stereochemistry and functional groups.

- Antioxidant Properties : Similar to hydroxyproline, it may scavenge ROS, contributing to cellular protection against oxidative stress.

- Potential Therapeutic Applications : Investigated as a precursor in drug development due to its stability and reactivity.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Biological Activity Overview

Propriétés

IUPAC Name |

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIMMPWCAHSFN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466579 | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200184-87-8 | |

| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.